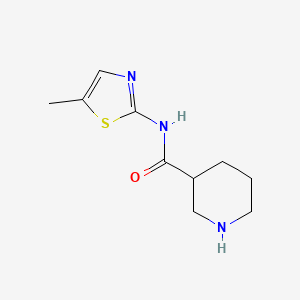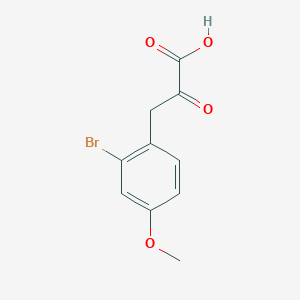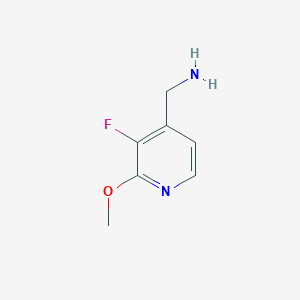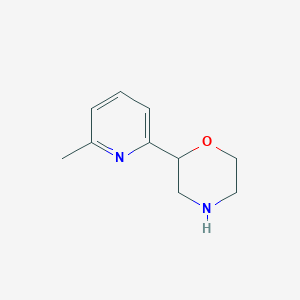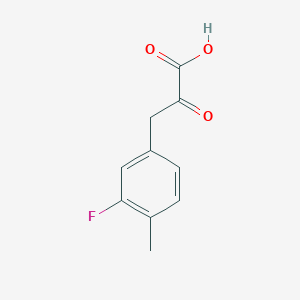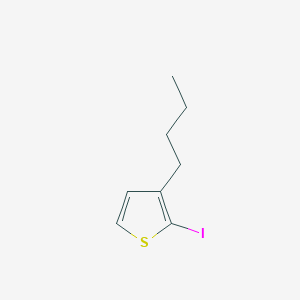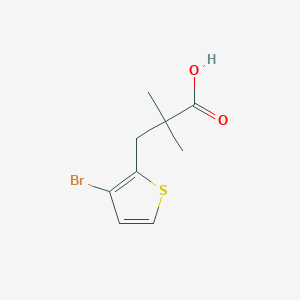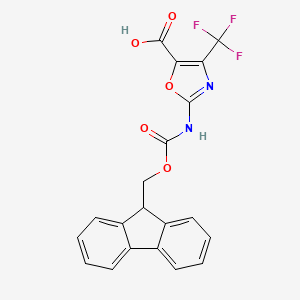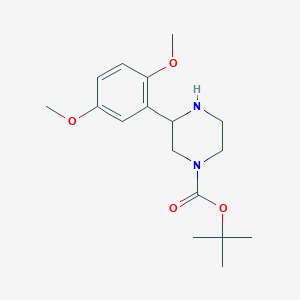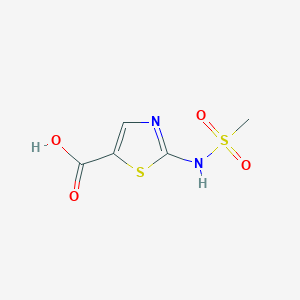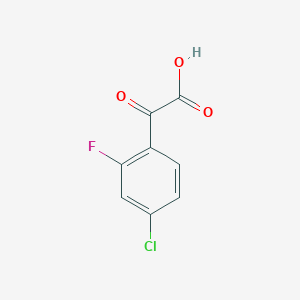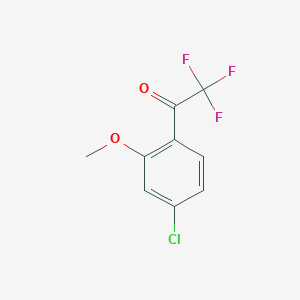
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 3,3,3-trifluoropropan-1-amine.
Condensation Reaction: The aldehyde group of 3-methoxybenzaldehyde reacts with the amine group of 3,3,3-trifluoropropan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with substituted trifluoromethyl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Biochemical Probes: Utilized in the study of biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways through inhibition or activation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-amine
- 3,3,3-Trifluoro-1-(2-methoxyphenyl)propan-1-amine
- 3,3,3-Trifluoro-1-phenylpropan-1-amine
Uniqueness
- Electronic Properties : The presence of the trifluoromethyl group imparts unique electronic properties, making it distinct from other similar compounds.
- Reactivity : The methoxy group at the 3-position influences the compound’s reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-15-8-4-2-3-7(5-8)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3 |
Clé InChI |
SKHPJNKLNQYAEG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(CC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



